

3-Indoleacetonitrile-d4 chemical properties and structure

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Compound of Interest

Compound Name: *3-Indoleacetonitrile-d4*

Cat. No.: *B15556294*

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An In-depth Technical Guide to 3-Indoleacetonitrile-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and relevant biological pathways associated with **3-Indoleacetonitrile-d4**. The information is intended for use in research, analytical, and drug development applications.

Core Chemical Properties

3-Indoleacetonitrile-d4 is the deuterated form of 3-Indoleacetonitrile (IAN), a naturally occurring auxin and a key intermediate in the biosynthesis of indole-3-acetic acid (IAA) in some plants.^{[1][2]} Due to the presence of deuterium atoms, it is an ideal internal standard for mass spectrometry-based quantitative analysis.

- Chemical Name: 2-(1H-indol-3-yl)acetonitrile-d4
- Common Synonyms: (3-Indolyl)acetonitrile-d4, 3-(Cyanomethyl)indole-d4, IAN-d4
- Chemical Structure:
 - The structure consists of an indole ring substituted at the third position with a deuterated acetonitrile group. The exact positions of the deuterium atoms on the acetonitrile group

should be confirmed by the supplier's documentation.

The following table summarizes the key physicochemical properties of the non-deuterated parent compound, 3-Indoleacetonitrile, which are expected to be very similar for the deuterated analog.

Property	Value	Source
Molecular Formula	C ₁₀ H ₄ D ₄ N ₂	N/A
Molecular Weight	160.21 g/mol (approx.)	Calculated
CAS Number	771-51-7 (Non-deuterated)	[3][4]
Appearance	Light yellow to brown powder or crystal	
Melting Point	33-36 °C	[5]
Boiling Point	157-160 °C at 0.2 mmHg	[5]
Solubility	Slightly soluble in Chloroform, DMSO, and Methanol	[5]
Purity	Typically ≥97% or ≥98%	[3][6]

Experimental Protocols

While specific experimental protocols for **3-Indoleacetonitrile-d4** are not widely published, its primary use is as an internal standard in quantitative analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS). Below is a generalized protocol for its use.

This protocol outlines the general steps for using **3-Indoleacetonitrile-d4** to quantify Indole-3-Acetic Acid (IAA) in plant tissues.

Objective: To accurately measure the concentration of endogenous IAA in a biological sample.

Methodology:

- Sample Preparation:

- Homogenize a known mass of plant tissue in a suitable extraction buffer (e.g., 80% methanol).
- Spike the homogenate with a known concentration of **3-Indoleacetonitrile-d4**. The concentration should be comparable to the expected concentration of the analyte (IAA).
- Extraction:
 - Perform a solid-phase extraction (SPE) or liquid-liquid extraction to purify and concentrate the auxins.
- LC-MS/MS Analysis:
 - Inject the purified extract onto a reverse-phase C18 column.
 - Use a gradient elution with solvents such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
 - Monitor the transitions for both the analyte (IAA) and the internal standard (**3-Indoleacetonitrile-d4**) using multiple reaction monitoring (MRM) mode on a tandem mass spectrometer.
- Quantification:
 - Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
 - Determine the concentration of the analyte in the original sample by comparing this ratio to a standard curve generated with known concentrations of the analyte and a fixed concentration of the internal standard.

Biological Significance and Signaling Pathways

3-Indoleacetonitrile is a key intermediate in the auxin biosynthesis pathway in certain plants, particularly in the family Brassicaceae.^{[1][2]} Auxins, with Indole-3-Acetic Acid (IAA) being the most prominent, are crucial hormones that regulate numerous aspects of plant growth and development.^[7]

In *Arabidopsis thaliana*, a model organism, IAA can be synthesized from tryptophan via the Indole-3-acetaldoxime (IAOx) pathway.^{[7][8]} In this pathway, tryptophan is converted to IAOx, which is then further metabolized to IAN.^{[7][9]} Finally, a nitrilase enzyme converts IAN to the active auxin, IAA.^[1]

The following diagram illustrates the key steps in this pathway.

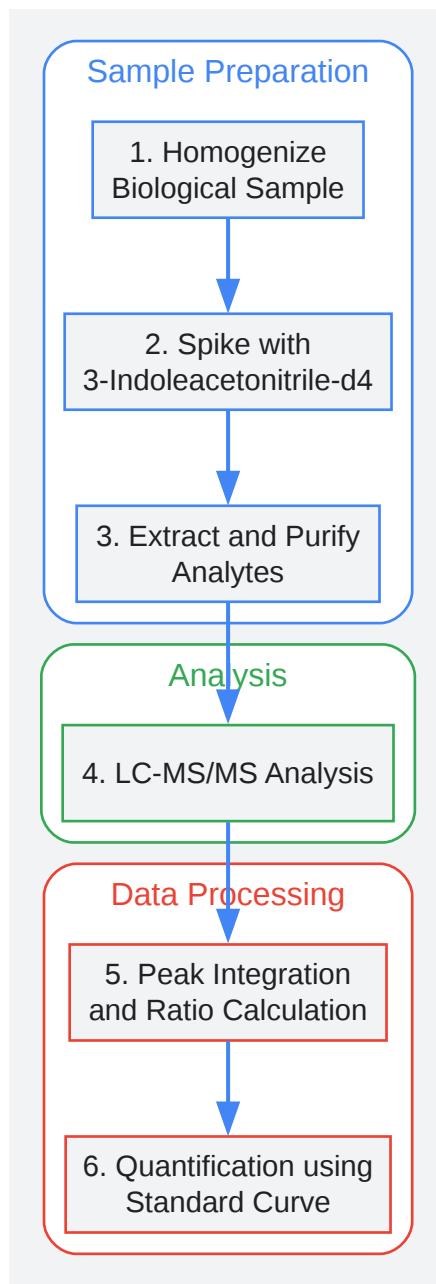


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Caption: The Indole-3-acetaldoxime/Indole-3-acetonitrile pathway for IAA biosynthesis.

Analytical Workflow for Quantification

The use of a deuterated internal standard like **3-Indoleacetonitrile-d4** is critical for accurate quantification in complex biological matrices. The following diagram outlines a typical experimental workflow.



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Caption: A typical analytical workflow for quantification using an internal standard.

Synthesis and Spectroscopic Data

While detailed synthesis protocols for the deuterated version are often proprietary, the synthesis of the parent compound, 3-Indoleacetonitrile, has been described.[10][11] One common method involves the reaction of indole-3-carboxaldehyde with sodium borohydride and sodium cyanide.[11] Spectroscopic data for the non-deuterated compound, such as ¹H

NMR and ^{13}C NMR, are available in public databases like PubChem.[\[12\]](#) The mass spectrum of the deuterated compound will show a characteristic mass shift corresponding to the number of deuterium atoms incorporated.

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